molecular formula C15H24CoO6 B8568530 Cobalt; pentane-2,4-dione

Cobalt; pentane-2,4-dione

Cat. No. B8568530
M. Wt: 359.28 g/mol
InChI Key: JUPWRUDTZGBNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556719

Procedure details

1.1 g (6.2 mMoles) of anthracene, 300 ml of THF and 0.1 ml of methyliodide are added to 14.4 g (600 mMoles) of magnesium powder (particle size <0.15 mm) in an inert gas atmosphere. A yellow-green solution is formed with stirring at 20° C., orange-colored magnesium anthracene precipitating therefrom after about 2 hours. The reaction mixture is treated for about 3 hours in an ultrasonic bath (continuous peak HF output 240 watts, 35 kHz) and then heated with stirring to 60° C. After the addition of 19.8 g (300 mMoles) of monomeric cyclopentadiene, the heat source is removed and 35.6 g (100 mMoles) of solid cobalt-(III)acetyl acetonate are added over a period of 20 minutes. The reaction mixture changes color to dark brown with vigorous evolution of heat and begins refluxing (66° C.). After cooling to 20° C., the reaction mixture is filtered off from unreacted magnesium through a G-3-glass frit and the clear dark brown filtrate is concentrated by evaporation to dryness (max. bath temperature 30° C.) in a high vacuum (10-3Torr). The residue is taken up in 500 ml of pentane and any undissolved fractions are isolated by filtration through a G-3-glass frit. The filter cake is washed several times with a total of 500 ml of pentane until the filtrate is substantially colorless. The clear red-brown filtrate is concentrated to approximately 200 ml and the complex is left to crystallize out at -80° C. The supernatant mother liquor is removed under pressure and washed 2 to 3 times with approximately 50 ml of pentane cooled to -80° C. Drying in vacuo (0.1 Torr) gives 12.4 g (63.7 mMoles=63.7% of the theoretical) of pure cobaltocene in the form of black-violet crystals melting at 172.5° C., as measured in an inert gas atmosphere.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
magnesium anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
35.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1[C:14]2[C:5](=C[C:7]3[C:12]([CH:13]=2)=CC=CC=3)C=CC=1.CI.[Mg].C1[C:31]2[C:22](=C[C:24]3[C:29]([CH:30]=2)=CC=CC=3)C=CC=1.[Mg].C1CC=CC=1.CC(CC(C)=O)=O.CC(CC(C)=O)=O.CC(CC(C)=O)=O.[Co:59]>C1COCC1>[CH-:7]1[CH:12]=[CH:13][CH:14]=[CH:5]1.[CH-:24]1[CH:29]=[CH:30][CH:31]=[CH:22]1.[Co+2:59] |f:3.4,6.7.8.9,11.12.13|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12
Name
Quantity
0.1 mL
Type
reactant
Smiles
CI
Name
Quantity
14.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
magnesium anthracene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12.[Mg]
Step Three
Name
Quantity
19.8 g
Type
reactant
Smiles
C1=CC=CC1
Step Four
Name
solid
Quantity
35.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Co]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow-green solution is formed
ADDITION
Type
ADDITION
Details
The reaction mixture is treated for about 3 hours in an ultrasonic bath (continuous peak HF output 240 watts, 35 kHz)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
with stirring to 60° C
CUSTOM
Type
CUSTOM
Details
the heat source is removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture changes color to dark brown with vigorous evolution of heat
TEMPERATURE
Type
TEMPERATURE
Details
begins refluxing (66° C.)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20° C.
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered off from unreacted magnesium through a G-3-glass frit
CONCENTRATION
Type
CONCENTRATION
Details
the clear dark brown filtrate is concentrated by evaporation to dryness (max. bath temperature 30° C.) in a high vacuum (10-3Torr)
CUSTOM
Type
CUSTOM
Details
any undissolved fractions are isolated by filtration through a G-3-glass frit
WASH
Type
WASH
Details
The filter cake is washed several times with a total of 500 ml of pentane until the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
The clear red-brown filtrate is concentrated to approximately 200 ml
WAIT
Type
WAIT
Details
the complex is left
CUSTOM
Type
CUSTOM
Details
to crystallize out at -80° C
CUSTOM
Type
CUSTOM
Details
The supernatant mother liquor is removed under pressure
WASH
Type
WASH
Details
washed 2 to 3 times with approximately 50 ml of pentane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -80° C
CUSTOM
Type
CUSTOM
Details
Drying in vacuo (0.1 Torr)

Outcomes

Product
Name
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.